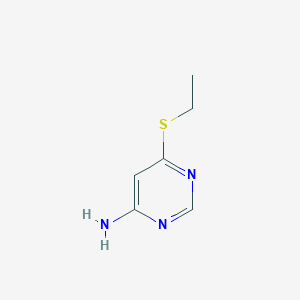
ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with chloro and trifluoromethyl groups using electrophilic aromatic substitution reactions.
Coupling Reactions: The pyrrolidine and pyridine moieties are coupled together using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts and optimized temperatures to increase yield and purity.
Scale-Up Processes: Employing large-scale reactors and continuous flow techniques to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: The compound is used in studies to understand its effects on biological systems.
Materials Science: It may be explored for its properties in creating new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biological applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S,5S)-5-(5-chloro-2-methylpyridin-4-yl)pyrrolidine-2-carboxylate
- Ethyl (2S,5S)-5-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate
Uniqueness
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H14ClF3N2O2 |
|---|---|
Molecular Weight |
322.71 g/mol |
IUPAC Name |
ethyl (2S,5S)-5-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H14ClF3N2O2/c1-2-21-12(20)10-4-3-9(19-10)7-5-11(13(15,16)17)18-6-8(7)14/h5-6,9-10,19H,2-4H2,1H3/t9-,10-/m0/s1 |
InChI Key |
DNOOGOLOEHTICR-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC(=NC=C2Cl)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C2=CC(=NC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
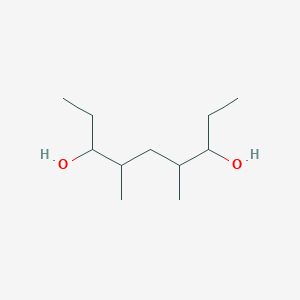
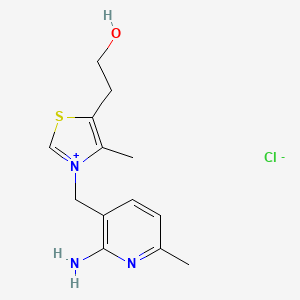
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
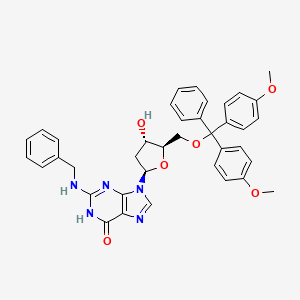
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
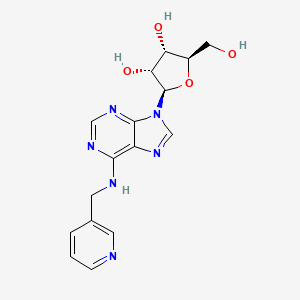
![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea](/img/structure/B12935010.png)
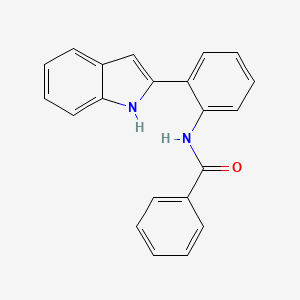
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
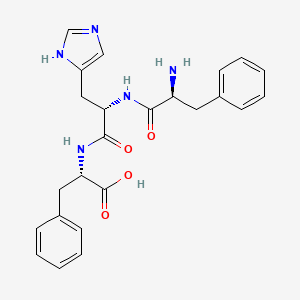
![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
